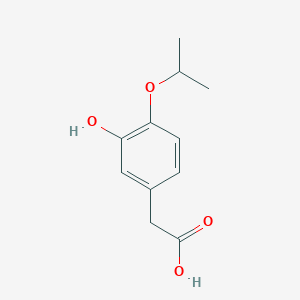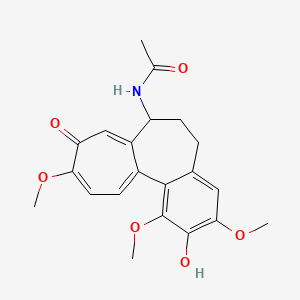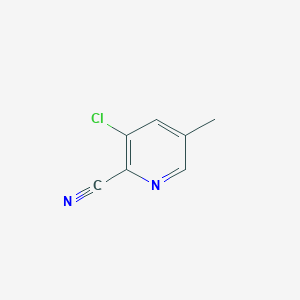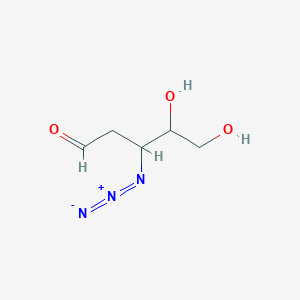![molecular formula C28H28N6O4 B15124676 N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole moiety, which is often associated with fluorescent properties, making it useful in biochemical and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole intermediate, followed by the introduction of the hexyl chain and the indole moiety. Common reagents used in these reactions include nitrobenzene derivatives, hexylamine, and indole-2-carboxylic acid. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Scientific Research Applications
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and sensors .
Mechanism of Action
The mechanism of action of N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can bind to proteins and nucleic acids, altering their function and activity. The compound’s fluorescent properties allow for real-time monitoring of these interactions, providing valuable insights into cellular processes and molecular pathways .
Comparison with Similar Compounds
Similar Compounds
N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine: Known for its use in studying sphingolipid metabolism and as a fluorescent probe.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Used in glucose uptake studies and cell viability assays.
Uniqueness
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide stands out due to its combination of a benzoxadiazole moiety with an indole structure, providing unique fluorescent properties and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C28H28N6O4 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C28H28N6O4/c35-25(18-21-20-12-6-7-13-22(20)31-26(21)19-10-4-3-5-11-19)30-17-9-2-1-8-16-29-23-14-15-24(34(36)37)28-27(23)32-38-33-28/h3-7,10-15,29,31H,1-2,8-9,16-18H2,(H,30,35) |
InChI Key |
UCUSWYNUVLLJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)NCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)

![(6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B15124627.png)






![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
